molecular formula C10H11N3O B8451046 N1-Methyl-5-amino-1H-1-indolecarboxamide

N1-Methyl-5-amino-1H-1-indolecarboxamide

Cat. No. B8451046
M. Wt: 189.21 g/mol
InChI Key: XSGCCGGNYQLISA-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

Methanol (6 ml), water (2 ml), iron (0.32 g) and ammonium chloride (0.64 g) were added to N1-methyl-5-nitro-1H-1-indolecarboxamide (0.32 g, 1.46 mmol) synthesized in Production example 218-1; and the reaction mixture was heated to reflux for 2 hours. The reaction mixture was partitioned between ethyl acetate and water; the organic layer was washed with water and brine, and dried over anhydrous sodium sulfate. The residue was filtrated with celite, and concentrated under reduced pressure to yield the title compound (210 mg).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
N1-methyl-5-nitro-1H-1-indolecarboxamide
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[Cl-].[NH4+].[CH3:5][NH:6][C:7]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-])=O)=[CH:15][CH:16]=2)[CH:11]=[CH:10]1)=[O:8]>[Fe].O>[CH3:5][NH:6][C:7]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([NH2:18])=[CH:15][CH:16]=2)[CH:11]=[CH:10]1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Name
Quantity
0.64 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
N1-methyl-5-nitro-1H-1-indolecarboxamide
Quantity
0.32 g
Type
reactant
Smiles
CNC(=O)N1C=CC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
0.32 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Production example 218-1
TEMPERATURE
Type
TEMPERATURE
Details
and the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The residue was filtrated with celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)N1C=CC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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